Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate
Description
Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound featuring a norbornane-like framework with a ketone (3-oxo) and a methyl ester group. Its molecular formula is C₉H₁₂O₃, with a calculated molecular weight of 168.19 g/mol (derived from the formula). This compound is primarily used as a laboratory chemical and intermediate in organic synthesis . The bicyclo[2.2.1]heptane skeleton imparts significant ring strain, influencing its reactivity and physical properties.
Properties
IUPAC Name |
methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSVJBWXMJTDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499886 | |
| Record name | Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64810-14-6 | |
| Record name | Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate involves the reaction of norcamphor with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C . The reaction proceeds through the formation of an enolate intermediate, which is then methylated to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on the specific chemical reactions it undergoes. In general, the bicyclic structure of the compound allows it to participate in a variety of chemical transformations, often involving the formation of reactive intermediates such as enolates or carbocations. These intermediates can then react with other molecules to form new chemical bonds, leading to the formation of complex products.
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Key Features : Contains a 7-oxa (ether oxygen) and a 2-methyl substituent. The oxa group reduces ring strain compared to the ketone in the target compound.
- Physical State : Liquid at room temperature .
- Reactivity : The ether oxygen is less electrophilic than the 3-oxo group, making it less reactive in nucleophilic additions.
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Key Features: Substitution of the 3-oxo group with an amino group (-NH₂).
- Reactivity: The amino group introduces basicity, enabling participation in acid-base reactions and hydrogen bonding. This derivative is less stable under oxidative conditions compared to the ketone-containing compound .
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate
- Molecular Formula : C₉H₁₂O₄ (estimated)
- Key Features : Contains both 2-oxa (ether) and 3-oxo (ketone) groups. The ethyl ester enhances lipophilicity compared to the methyl ester in the target compound.
- Synthetic Utility : The dual functional groups may allow sequential reactivity in multi-step syntheses .
5,6-Epoxybicyclo[2.2.1]heptane Derivatives
- Example : 5,6-Epoxybicyclo[2.2.1]heptane-2-methyl carboxylate.
- Key Features: The epoxy group introduces additional strain and polarity. Notably, these derivatives exhibit unusual stability, resisting reactions with typical epoxy reagents like HCl or HBr in organic solvents .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|
| Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate | 168.19 | Likely solid | 3-oxo, methyl ester |
| Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate | 170.21 | Liquid | 7-oxa, 2-methyl, methyl ester |
| Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate | 169.22 | Solid (assumed) | 3-amino, methyl ester |
| tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 227.29 (estimated) | Solid | 6-oxo, 2-aza, tert-butyl ester |
Biological Activity
Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : C9H12O3
- Functional Groups : Contains a ketone and an ester functional group.
- Bicyclic Framework : The rigid bicyclic structure contributes to its potential reactivity and biological interactions.
Biological Activities
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown potential against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar bicyclic structures have been investigated for their ability to modulate inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest that certain derivatives may influence cancer cell proliferation.
The mechanism of action for this compound involves its interaction with specific biological targets through its functional groups. This interaction may influence various biochemical pathways, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors associated with inflammation and pain signaling.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus. The results indicated that certain modifications to the compound enhanced its efficacy against this pathogen, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Table 1: Biological Activities of Methyl 3-Oxobicyclo[2.2.1]heptane Derivatives
| Derivative Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anti-inflammatory | |
| Compound C | Anticancer |
Synthesis and Derivative Development
The synthesis of this compound involves several key reactions, including Diels-Alder cycloadditions and regioselective modifications that enhance its biological profile. Efficient synthetic methods have been developed, allowing for the production of various derivatives with tailored activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
